N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused indoline-thiazolidine ring system with a dioxo moiety and substituted acetamide side chains. The 2-chlorobenzyl and 4-fluorophenyl groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c26-20-7-3-1-5-16(20)13-28-22(31)14-29-21-8-4-2-6-19(21)25(24(29)33)30(23(32)15-34-25)18-11-9-17(27)10-12-18/h1-12H,13-15H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKTUYUXWVROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-viral, and antibacterial properties, supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 550.3 g/mol. The structure features a spiro-indoline-thiazolidine framework that contributes to its biological activity.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. For instance, in vitro tests demonstrated that it induces apoptosis in MCF cell lines at a concentration of 25.72 ± 3.95 μM. Additionally, in vivo studies showed significant suppression of tumor growth in mice treated with this compound compared to control groups .
Table 1: Anti-Cancer Activity Data
| Study Reference | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| MCF-7 | 25.72 | Induces apoptosis | |
| Tumor-bearing mice | N/A | Suppresses tumor growth |
2. Anti-Viral Activity
The compound has been reported to inhibit the protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for its virulence. This inhibition interferes with signal transduction pathways in macrophages, indicating potential as an anti-virulence agent .
Table 2: Anti-Viral Activity
3. Antibacterial Activity
The antibacterial efficacy of the compound has also been examined against various bacterial strains. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like norfloxacin.
Table 3: Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin | 2 |
| Methicillin-resistant S. aureus | 4 | Chloromycin | 7 |
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
-
Case Study on Tumor Growth Suppression :
A study conducted on mice bearing tumors revealed that treatment with this compound led to a statistically significant reduction in tumor size compared to untreated controls . -
Clinical Implications for Antiviral Activity :
Research indicated that the compound's ability to inhibit PtpB could be leveraged for developing new therapeutic strategies against tuberculosis, particularly in drug-resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid
- Key Differences : Replaces the 2-chlorobenzyl group with a benzyl moiety and substitutes the acetamide side chain with a carboxylic acid group.
- Impact : The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the acetamide in the target compound. The 4-chlorophenyl group (vs. 4-fluorophenyl) may alter halogen bonding interactions in biological targets .
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide
- Key Differences : Incorporates a benzo[d]thiazolylthio group instead of the 2-chlorobenzyl substituent.
Spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs due to reduced susceptibility to oxidative dehalogenation.
- The acetamide side chain likely improves pharmacokinetic properties (e.g., oral bioavailability) over carboxylic acid derivatives .
Physicochemical and Crystallographic Insights
- Solubility : The 2-chlorobenzyl group increases lipophilicity (logP ≈ 3.5 estimated) compared to unsubstituted benzyl analogs (logP ≈ 2.8) .
- Crystal Packing : Analogous spiro compounds (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) exhibit intermolecular N–H···O hydrogen bonding, stabilizing the lattice. The target compound’s 4-fluorophenyl group may introduce C–F···π interactions, enhancing crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
